molecular formula C14H19NO B13772934 Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- CAS No. 71526-77-7

Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro-

Katalognummer: B13772934
CAS-Nummer: 71526-77-7
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: ZSJWNHCZADQWNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds containing the pyrrolo(2,1-b)oxazole ring often exhibit significant biological activity and have potential as synthetic intermediates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyrrolo(2,1-b)oxazole derivatives can be synthesized using various methods. One common approach involves the use of 2-aminoethanols in tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles . Another method involves the use of catalysts and α-C−H functionalization, as well as reactions with microwave activation .

Industrial Production Methods

Industrial production methods for pyrrolo(2,1-b)oxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo(2,1-b)oxazole derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert pyrrolo(2,1-b)oxazole derivatives into their reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the pyrrolo(2,1-b)oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolo(2,1-b)oxazole derivatives.

Wirkmechanismus

The mechanism of action of pyrrolo(2,1-b)oxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, some pyrrolo(2,1-b)oxazole derivatives have been shown to inhibit tubulin polymerization, thereby affecting cell division and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Pyrrolo(2,1-b)oxazole derivatives can be compared with other heterocyclic compounds containing nitrogen and oxygen atoms, such as pyrrolo(1,2-a)pyrazines and pyrrolo(3,4-b)pyridines. While these compounds share some structural similarities, pyrrolo(2,1-b)oxazole derivatives are unique in their specific ring structure and the types of reactions they undergo

List of Similar Compounds

  • Pyrrolo(1,2-a)pyrazines
  • Pyrrolo(3,4-b)pyridines
  • Pyrrolo(2,1-b)thiazoles

Eigenschaften

CAS-Nummer

71526-77-7

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

7a-(2,5-dimethylphenyl)-3,5,6,7-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazole

InChI

InChI=1S/C14H19NO/c1-11-4-5-12(2)13(10-11)14-6-3-7-15(14)8-9-16-14/h4-5,10H,3,6-9H2,1-2H3

InChI-Schlüssel

ZSJWNHCZADQWNK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C23CCCN2CCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.